1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]butan-1-ol
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Overview
Description
1-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol is a complex organic compound with a unique structure that includes a benzodiazole ring and a butanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol typically involves multiple steps, starting with the preparation of the benzodiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The subsequent attachment of the butanol side chain can be accomplished through nucleophilic substitution reactions, where the benzodiazole ring acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes purification steps such as distillation and recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzodiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-butanol: A simpler alcohol with similar structural features but lacking the benzodiazole ring.
Isoamyl alcohol: Another alcohol with a similar side chain but different functional groups.
Uniqueness
1-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol is unique due to the presence of the benzodiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler alcohols in terms of reactivity and specificity.
Properties
Molecular Formula |
C16H24N2O |
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Molecular Weight |
260.37 g/mol |
IUPAC Name |
1-[1-(3-methylbutyl)benzimidazol-2-yl]butan-1-ol |
InChI |
InChI=1S/C16H24N2O/c1-4-7-15(19)16-17-13-8-5-6-9-14(13)18(16)11-10-12(2)3/h5-6,8-9,12,15,19H,4,7,10-11H2,1-3H3 |
InChI Key |
JQMOLKRXCBXQDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1CCC(C)C)O |
Origin of Product |
United States |
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